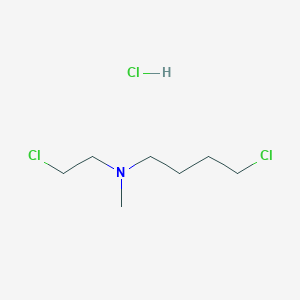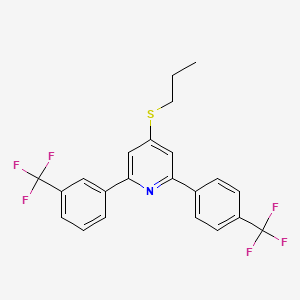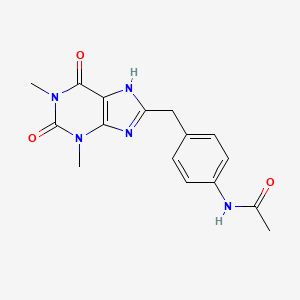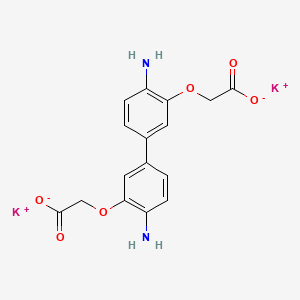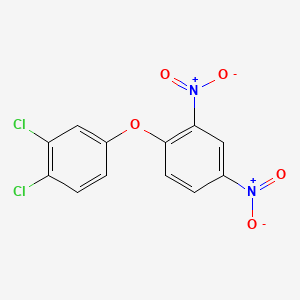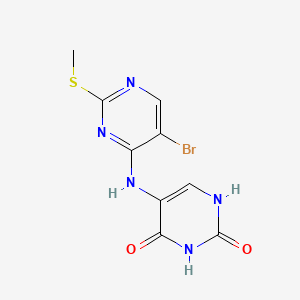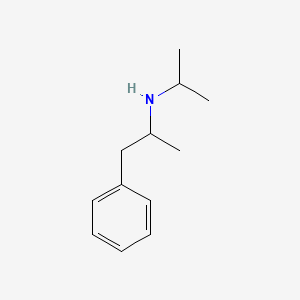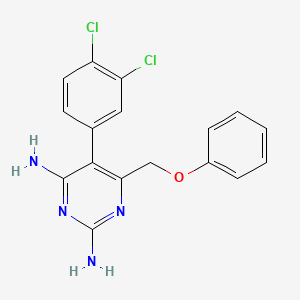
2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(phenoxymethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(phenoxymethyl)- is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dichlorophenyl and phenoxymethyl groups. Its molecular formula is C17H13Cl2N3O.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(phenoxymethyl)- typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as urea and β-diketones, under acidic or basic conditions.
Substitution Reactions: The dichlorophenyl and phenoxymethyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution process.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:
Batch Reactors: These are used for small to medium-scale production, where the reactants are mixed and allowed to react for a specified period.
Continuous Flow Reactors: These are used for large-scale production, where reactants are continuously fed into the reactor, and products are continuously removed.
化学反应分析
Types of Reactions
2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(phenoxymethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl or phenoxymethyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Strong bases such as sodium hydroxide or catalysts like palladium on carbon.
Major Products
科学研究应用
2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(phenoxymethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(phenoxymethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-: Lacks the phenoxymethyl group, resulting in different chemical and biological properties.
2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-methyl-: Contains a methyl group instead of the phenoxymethyl group, leading to variations in reactivity and applications.
Uniqueness
The presence of both dichlorophenyl and phenoxymethyl groups in 2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(phenoxymethyl)- imparts unique chemical and biological properties, making it distinct from similar compounds. These structural features contribute to its versatility and potential in various scientific and industrial applications.
属性
CAS 编号 |
24346-14-3 |
|---|---|
分子式 |
C17H14Cl2N4O |
分子量 |
361.2 g/mol |
IUPAC 名称 |
5-(3,4-dichlorophenyl)-6-(phenoxymethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C17H14Cl2N4O/c18-12-7-6-10(8-13(12)19)15-14(22-17(21)23-16(15)20)9-24-11-4-2-1-3-5-11/h1-8H,9H2,(H4,20,21,22,23) |
InChI 键 |
NUEBHCUPBNZIFS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OCC2=C(C(=NC(=N2)N)N)C3=CC(=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


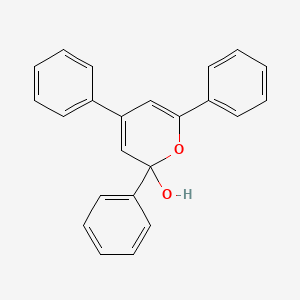
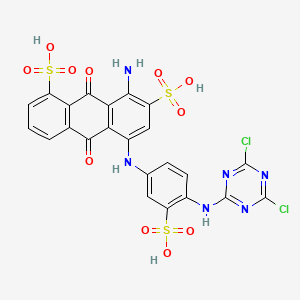
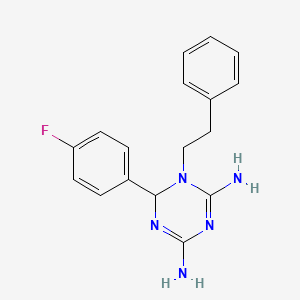
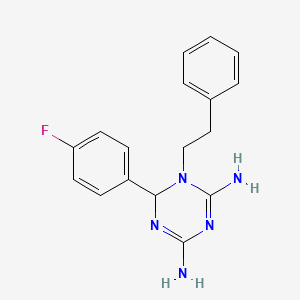
![2-Methyl-5H-chromeno[4,3-d]pyrimidin-5-ol](/img/structure/B12803071.png)
